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For Researchers, Scientists, and Drug Development Professionals

Abstract
CDD0102 is a potent and selective partial agonist of the M1 muscarinic acetylcholine receptor,

a key target in the development of therapeutics for cognitive deficits associated with

neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-

depth overview of the discovery, synthesis, and pharmacological characterization of CDD0102.

It includes a summary of its chemical properties, a representative synthetic protocol, and

detailed methodologies for key in vitro assays. Furthermore, this guide elucidates the signaling

pathways modulated by CDD0102 through structured diagrams and summarizes its

pharmacological activity in a clear, tabular format for easy reference.

Introduction
The M1 muscarinic acetylcholine receptor plays a crucial role in learning, memory, and

cognitive function. Its activation has been a primary focus for the development of novel

treatments for Alzheimer's disease and other cognitive disorders. CDD0102, identified as 5-(3-

Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine, has emerged as a promising

therapeutic candidate due to its selective partial agonism at the M1 receptor, with significantly

lower activity at other muscarinic receptor subtypes.[1] This selectivity profile is advantageous

as it may reduce the adverse effects associated with non-selective muscarinic agonists.
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Physicochemical Properties of CDD0102
A comprehensive understanding of the physicochemical properties of a drug candidate is

fundamental for its development. The key properties of CDD0102 are summarized in the table

below.

Property Value

IUPAC Name
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-

tetrahydropyrimidine

Molecular Formula C₈H₁₂N₄O

Molecular Weight 180.21 g/mol

CAS Number 146422-58-4

Appearance White to off-white solid

Solubility Soluble in DMSO and water

Synthesis of CDD0102
The synthesis of CDD0102 can be achieved through a one-pot reaction involving the

condensation of appropriate precursors. While a specific detailed protocol for CDD0102 is not

readily available in the public domain, a representative synthesis of a 3,5-disubstituted 1,2,4-

oxadiazole is presented below, based on established synthetic methodologies for this class of

compounds.

Representative Experimental Protocol: One-Pot
Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol describes a general method for the synthesis of 1,2,4-oxadiazoles from a nitrile

and an aldehyde, which is a plausible route for the synthesis of CDD0102's core structure.

Materials:

Propanenitrile (for the 3-ethyl group)
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2-Cyano-1,4,5,6-tetrahydropyrimidine (for the 5-tetrahydropyrimidinyl group)

Hydroxylamine hydrochloride

Potassium carbonate

Graphene Oxide (as a catalyst)

Ethanol

Water

Dichloromethane (for extraction)

Sodium sulfate (for drying)

Procedure:

Amidoxime Formation: In a round-bottom flask, combine propanenitrile (1.0 mmol),

hydroxylamine hydrochloride (1.5 mmol), and potassium carbonate (1.5 mmol) in a mixture

of ethanol and water (5 mL).

Stir the mixture at room temperature for 8 hours to form the corresponding amidoxime

intermediate.

Cyclization: To the reaction mixture, add 2-cyano-1,4,5,6-tetrahydropyrimidine (1.0 mmol)

and a catalytic amount of graphene oxide.

Stir the reaction mixture for an additional 8 hours at 80°C.

Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture

to room temperature and dilute with water.

Extract the product with dichloromethane (3 x 20 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford the

desired 3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-2-yl)-1,2,4-oxadiazole (CDD0102).

Pharmacological Profile of CDD0102
CDD0102 exhibits a distinct pharmacological profile, characterized by its potent and selective

partial agonism at the M1 muscarinic receptor. The following table summarizes its key

pharmacological parameters.

Parameter Value Receptor Subtype

EC₅₀ (Agonism) 38 nM Human M1

Selectivity >100-fold M1 vs. M2-M5

Phosphatidylinositol Hydrolysis
72% of carbachol's max

response
Human M1

ERK Phosphorylation Sustained activation Human M1

β-arrestin Recruitment
Minimal (15% of oxotremorine-

M)
Human M1

Amyloid Precursor Protein

(APP) Secretion
Stimulated at 1 µM Human M1

Key Signaling Pathways Modulated by CDD0102
As an M1 receptor agonist, CDD0102 activates downstream signaling cascades that are crucial

for its therapeutic effects. The primary signaling pathway involves the Gq/11 protein, leading to

the activation of phospholipase C and subsequent downstream events.

M1 Muscarinic Receptor Signaling Pathway
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Caption: M1 receptor signaling cascade initiated by CDD0102.

Experimental Protocols for Key Assays
This section provides detailed methodologies for the key experiments used to characterize the

pharmacological activity of CDD0102.

M1 Receptor Binding Assay
Objective: To determine the binding affinity of CDD0102 for the M1 muscarinic receptor.

Materials:

CHO cells stably expressing the human M1 muscarinic receptor.

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

CDD0102 stock solution.

Scintillation fluid and vials.

Glass fiber filters.

Filtration apparatus.
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Procedure:

Prepare cell membranes from CHO-M1 cells.

In a 96-well plate, add a fixed concentration of [³H]-NMS and varying concentrations of

CDD0102 to the cell membrane preparation in binding buffer.

Incubate the plate at room temperature for a specified time to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Quantify the radioactivity using a scintillation counter.

Determine the IC₅₀ value of CDD0102 and calculate the Ki value using the Cheng-Prusoff

equation.

Phosphatidylinositol (PI) Hydrolysis Assay
Objective: To measure the functional agonistic activity of CDD0102 at the M1 receptor by

quantifying the accumulation of inositol phosphates.

Materials:

CHO-M1 cells.

myo-[³H]inositol.

Cell culture medium.

Stimulation buffer (e.g., HBSS with 10 mM LiCl).

CDD0102 stock solution.

Dowex AG1-X8 resin.
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Scintillation fluid and vials.

Procedure:

Seed CHO-M1 cells in multi-well plates and grow to confluency.

Label the cells by incubating with myo-[³H]inositol in inositol-free medium overnight.

Wash the cells with stimulation buffer.

Treat the cells with varying concentrations of CDD0102 in stimulation buffer for a defined

period.

Lyse the cells and collect the supernatant.

Separate the inositol phosphates from free myo-[³H]inositol using Dowex anion-exchange

chromatography.

Elute the inositol phosphates and quantify the radioactivity by scintillation counting.

Determine the EC₅₀ value for CDD0102-stimulated PI hydrolysis.

ERK Phosphorylation Assay
Objective: To assess the ability of CDD0102 to induce the phosphorylation of Extracellular

signal-Regulated Kinase (ERK).

Materials:

CHO-M1 cells.

Serum-free cell culture medium.

CDD0102 stock solution.

Lysis buffer containing protease and phosphatase inhibitors.

Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
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HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Western blotting equipment.

Procedure:

Seed CHO-M1 cells and grow to near confluency.

Serum-starve the cells overnight.

Treat the cells with CDD0102 at various concentrations and for different time points.

Lyse the cells and determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with the primary antibody against p-ERK.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total ERK for normalization.

Quantify the band intensities to determine the level of ERK phosphorylation.

sAPPα Secretion Assay
Objective: To measure the effect of CDD0102 on the secretion of the soluble alpha-cleaved

fragment of the amyloid precursor protein (sAPPα).

Materials:

CHO-M1 cells.

Cell culture medium.
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CDD0102 stock solution.

sAPPα ELISA kit.

Plate reader.

Procedure:

Plate CHO-M1 cells and allow them to adhere.

Replace the medium with fresh medium containing varying concentrations of CDD0102.

Incubate the cells for a specified period (e.g., 24 hours).

Collect the cell culture supernatant.

Measure the concentration of sAPPα in the supernatant using a commercially available

ELISA kit according to the manufacturer's instructions.

Normalize the sAPPα levels to the total cellular protein content.

Conclusion
CDD0102 is a promising M1 muscarinic receptor partial agonist with a favorable selectivity

profile. Its ability to activate key signaling pathways involved in cognition and to promote the

non-amyloidogenic processing of APP underscores its potential as a therapeutic agent for

Alzheimer's disease and other cognitive disorders. The experimental protocols and data

presented in this technical guide provide a comprehensive resource for researchers and drug

development professionals working on the advancement of M1-targeted therapies. Further

preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of

CDD0102.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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